
3-Bromo-2'-methoxy-biphenyl-2-OL
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Description
3-Bromo-2'-methoxy-biphenyl-2-OL, also known as this compound, is a useful research compound. Its molecular formula is C13H11BrO2 and its molecular weight is 279.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
3-Bromo-2'-methoxy-biphenyl-2-OL serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique electronic and steric properties allow it to participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with nucleophiles to form new compounds.
- Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to yield biphenyl derivatives.
Research indicates that this compound may exhibit significant biological activities, making it a candidate for further investigation in medicinal chemistry. Potential applications include:
- Antimicrobial Properties : Studies have suggested that it may possess activity against certain bacterial strains.
- Anticancer Properties : Its interaction with biological targets could lead to the development of new anticancer agents.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its role as a pharmacophore in drug development. Its structure allows for modifications that can enhance its therapeutic efficacy while minimizing side effects. The presence of bromine and methoxy groups influences its binding affinity to various receptors and enzymes.
Industrial Applications
The compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing advanced materials. Its unique properties make it suitable for developing new materials with specific functionalities in industries such as electronics and pharmaceuticals.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of biphenyl derivatives, including this compound, demonstrating its potential efficacy against cancer cell lines through modulation of apoptosis pathways. Results indicated a promising IC50 value compared to established chemotherapeutics .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing various biphenyl analogs, including this compound, highlighting its role as an intermediate in creating compounds with enhanced biological activity against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Bromo-2'-methoxy-biphenyl-2-OL, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound can be synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example, brominated phenyl precursors (e.g., 2-bromophenol derivatives) can react with methoxy-substituted boronic acids under palladium catalysis. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and base selection (e.g., K₂CO₃) to stabilize intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine and methoxy group positions) via chemical shifts and coupling constants.
- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., [M+H]⁺ or [M-H]⁻ ions).
- FT-IR : To identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for the phenol group) .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Store in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent degradation via hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to assess degradation pathways .
Advanced Research Questions
Q. How do electronic effects of the bromine and methoxy substituents influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : The bromine atom acts as an electron-withdrawing group, directing electrophilic substitution to the ortho/para positions. The methoxy group, being electron-donating, competes for directing effects. Density Functional Theory (DFT) calculations can model charge distribution, while experimental validation via competitive coupling reactions (e.g., with varying catalysts like Pd(PPh₃)₄) reveals dominant pathways .
Q. What strategies can resolve contradictions in reported reactivity data for brominated biphenyl derivatives?
- Methodological Answer : Systematic factorial design (e.g., 2³ design) can isolate variables like solvent polarity, temperature, and catalyst loading. For instance, if literature reports conflicting yields in Suzuki reactions, vary Pd catalyst types (e.g., PdCl₂ vs. Pd(OAc)₂) and analyze via ANOVA to identify statistically significant factors .
Q. How can researchers optimize the scalability of this compound synthesis while minimizing hazardous byproducts?
- Methodological Answer : Use flow chemistry to enhance heat/mass transfer and reduce exothermic risks. Conduct Life Cycle Assessment (LCA) to evaluate solvent waste (e.g., replace DMF with cyclopentyl methyl ether, a greener alternative). Monitor brominated byproducts (e.g., dibenzofurans) via GC-MS and implement quenching protocols (e.g., Na₂S₂O₃ for excess bromine) .
Q. What in vitro or in vivo models are suitable for studying the biological activity of this compound, given its structural similarity to pharmacologically active biphenyls?
- Methodological Answer : Prioritize assays aligned with its potential targets:
- CYP450 inhibition assays : To assess metabolic interference.
- Kinase binding studies : Use surface plasmon resonance (SPR) with recombinant proteins (e.g., EGFR or MAPK).
- Cell viability assays : Test in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via MTT protocol. Include controls for methoxy-mediated antioxidant effects .
Q. How can computational methods predict the environmental fate or toxicity of this compound?
- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives or LC₅₀ values. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., estrogen receptors). Validate predictions with experimental ecotoxicity data (e.g., Daphnia magna assays) .
Q. Methodological Frameworks
Q. What experimental design principles should guide studies on structure-activity relationships (SAR) for this compound?
- Methodological Answer : Adopt a hierarchical approach:
Screening phase : Use high-throughput microplate assays to test derivative libraries.
Optimization phase : Apply response surface methodology (RSM) to refine substituent effects.
Validation phase : Replicate findings in orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Q. How can researchers reconcile discrepancies between theoretical predictions and empirical data for reaction mechanisms involving this compound?
- Methodological Answer : Combine mechanistic probes:
- Isotopic labeling : Use ¹⁸O-labeled methoxy groups to track substitution pathways.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
- In situ spectroscopy : Employ ReactIR to monitor intermediate formation .
Properties
IUPAC Name |
2-bromo-6-(2-methoxyphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-12-8-3-2-5-9(12)10-6-4-7-11(14)13(10)15/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUMGJJWRASTQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628474 |
Source
|
Record name | 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141778-86-1 |
Source
|
Record name | 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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